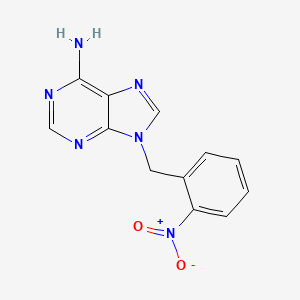![molecular formula C16H21NO3 B11846766 2-(9-(Pyridin-2-YL)-6-oxaspiro[4.5]decan-9-YL)acetic acid](/img/structure/B11846766.png)
2-(9-(Pyridin-2-YL)-6-oxaspiro[4.5]decan-9-YL)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(9-(Pyridin-2-YL)-6-oxaspiro[45]decan-9-YL)acetic acid is a complex organic compound featuring a spirocyclic structure with a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(9-(Pyridin-2-YL)-6-oxaspiro[45]decan-9-YL)acetic acid typically involves multi-step organic reactionsSpecific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its specialized nature. large-scale synthesis would require optimization of reaction conditions to ensure high yield and purity, along with considerations for cost-effectiveness and environmental impact.
化学反応の分析
Types of Reactions: 2-(9-(Pyridin-2-YL)-6-oxaspiro[4.5]decan-9-YL)acetic acid can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions vary depending on the substituent being introduced, but typically involve nucleophilic or electrophilic reagents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
科学的研究の応用
2-(9-(Pyridin-2-YL)-6-oxaspiro[4.5]decan-9-YL)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions
作用機序
The mechanism of action of 2-(9-(Pyridin-2-YL)-6-oxaspiro[4.5]decan-9-YL)acetic acid involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. For instance, the compound may bind to enzymes or receptors, altering their activity and influencing cellular processes .
類似化合物との比較
- 2-(1,3-dioxo-2-azaspiro[4.5]decan-2-yl)acetic acid
- Pyridin-2-yl-methanones
- 1H-Pyrazolo[3,4-b]pyridines
Comparison: Compared to similar compounds, 2-(9-(Pyridin-2-YL)-6-oxaspiro[4.5]decan-9-YL)acetic acid stands out due to its unique spirocyclic structure, which imparts distinct chemical and biological properties.
特性
分子式 |
C16H21NO3 |
|---|---|
分子量 |
275.34 g/mol |
IUPAC名 |
2-(9-pyridin-2-yl-6-oxaspiro[4.5]decan-9-yl)acetic acid |
InChI |
InChI=1S/C16H21NO3/c18-14(19)11-15(13-5-1-4-9-17-13)8-10-20-16(12-15)6-2-3-7-16/h1,4-5,9H,2-3,6-8,10-12H2,(H,18,19) |
InChIキー |
WOBPBSWVWCCPLE-UHFFFAOYSA-N |
正規SMILES |
C1CCC2(C1)CC(CCO2)(CC(=O)O)C3=CC=CC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(4-Chlorophenyl)methoxy]-3-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B11846686.png)


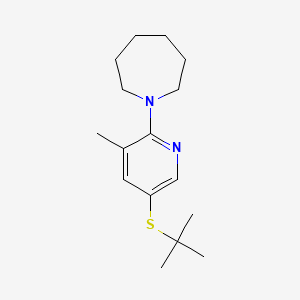

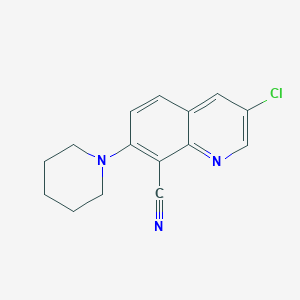
![5-Methyl-6-(naphthalen-2-YL)-[1,2,4]triazolo[1,5-A]pyrimidin-7-amine](/img/structure/B11846731.png)

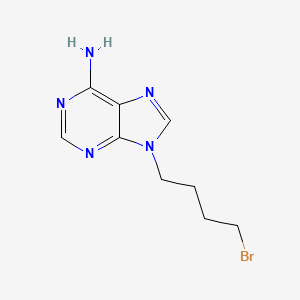

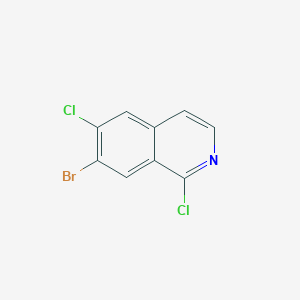
![5'-Ethyl-6'-methoxy-2'-methyl-[3,3'-bipyridine]-5-carboxylic acid](/img/structure/B11846755.png)
